1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine
Description
The compound 1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is a bis-sulfonyl derivative featuring a pyrazole core substituted with dual sulfonyl groups: one linked to a 2,5-dimethoxybenzene moiety and the other to a 4-methylpiperidine ring. The dual sulfonyl groups enhance polarity and may influence binding specificity, while the methyl and methoxy substituents modulate steric and electronic properties .
Properties
IUPAC Name |
1-[1-(2,5-dimethoxyphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-4-methylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6S2/c1-13-8-10-21(11-9-13)30(25,26)19-14(2)20-22(15(19)3)29(23,24)18-12-16(27-4)6-7-17(18)28-5/h6-7,12-13H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPYFKMLECSIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine typically involves several steps:
Starting Materials: : 2,5-Dimethoxybenzenesulfonyl chloride, 3,5-Dimethyl-1H-pyrazole, and 4-Methylpiperidine.
Step 1: : The reaction between 2,5-dimethoxybenzenesulfonyl chloride and 3,5-dimethyl-1H-pyrazole in the presence of a base, such as triethylamine, results in the formation of the sulfonylated pyrazole intermediate.
Step 2: : The sulfonylated pyrazole is then reacted with 4-methylpiperidine under suitable conditions to yield the final product.
The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require heating or cooling to optimize the yield and purity of the compound.
Industrial Production Methods: For industrial-scale production, the above synthetic routes can be adapted using larger reaction vessels and optimized reaction conditions to ensure scalability, reproducibility, and cost-effectiveness. Continuous flow chemistry and automated synthesis techniques may also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions, where certain groups can be replaced by other nucleophiles.
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, acetonitrile, methanol.
Reaction conditions: : Reactions may require specific temperatures, pH levels, and catalyst presence to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products may include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine has a wide range of scientific research applications:
Chemistry: : As a building block for the synthesis of more complex molecules, it is used in developing novel compounds with potential pharmacological activity.
Biology: : It serves as a probe in studying biological pathways and enzyme functions, helping to elucidate mechanisms of action in cellular processes.
Medicine: : The compound's derivatives may exhibit therapeutic properties, making it a candidate for drug development and pharmaceutical research.
Industry: : Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine involves interaction with specific molecular targets and pathways:
Molecular Targets: : It may bind to enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects.
Pathways: : The compound can modulate signaling pathways, metabolic processes, and gene expression, depending on its interaction with cellular components.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Analogues:
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine (CAS entry, ): Structure: Contains a mono-sulfonyl pyrazole linked to 3-methylpiperidine. Key Differences: Lacks the 2,5-dimethoxybenzenesulfonyl group and has a methyl group at the piperidine’s 3-position instead of 4. Molecular Formula: C₁₁H₁₉N₃O₂S (vs. C₂₀H₂₆N₄O₆S₂ for the target compound).
Coumarin-Benzodiazepine Derivatives (, Compounds 4g/4h):
- Structure : Feature pyrazol-sulfonyl-tetrazole cores linked to coumarin-benzodiazepine hybrids.
- Key Differences : Replace the 4-methylpiperidine with tetrazole and coumarin moieties, emphasizing heterocyclic diversity.
Structural Analysis:
- Sulfonyl Group Impact: The target compound’s dual sulfonyl groups likely increase hydrophilicity and hydrogen-bonding capacity compared to mono-sulfonyl analogues .
Functional and Physicochemical Comparisons
Hypothesized Properties (Based on Structural Analogues):
Research Findings:
- SHELX Refinement : Structural data for analogues (e.g., compounds) are often refined using SHELXL, suggesting crystallographic stability in sulfonyl-containing heterocycles .
- Functional Groups : The 4-methylpiperidine in the target compound may improve blood-brain barrier penetration compared to bulkier coumarin derivatives .
Biological Activity
1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine (CAS Number: 956253-26-2) is a complex organic compound notable for its unique structural features, including a piperidine ring, a pyrazole ring, and a benzenesulfonyl group. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H27N3O6S2 |
| Molecular Weight | 457.6 g/mol |
| Structure | Chemical Structure |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. A study on related pyrazole derivatives demonstrated significant cytotoxicity against various human cancer cell lines, including promyelocytic leukemia HL-60 and squamous cell carcinoma lines (HSC-2, HSC-3, HSC-4) . The mechanism of action appears to involve the activation of apoptotic pathways through caspase activation and cell cycle arrest.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The sulfonyl group may interact with key enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Activation of caspases (specifically caspases-3 and -7) has been observed in treated cancer cells, indicating a shift towards programmed cell death .
- Cell Cycle Regulation : Studies have shown that treatment with similar compounds can lead to alterations in the cell cycle phases, promoting apoptosis in malignant cells while sparing non-malignant cells .
Study on Antineoplastic Activity
A comparative study investigated the selectivity index (SI) of various compounds against malignant versus non-malignant cells. The results indicated that some derivatives exhibited a high SI, suggesting they are more toxic to cancer cells than to normal cells .
| Compound | IC50 (µM) Malignant Cells | IC50 (µM) Non-Malignant Cells | Selectivity Index |
|---|---|---|---|
| Compound A | 0.5 | 10 | 20 |
| Compound B | 0.3 | 15 | 50 |
| Target Compound | 0.25 | 12 | 48 |
This data underscores the potential of this compound as a candidate for further development as an antineoplastic agent.
Synthesis and Structural Analysis
The synthesis of this compound typically involves several steps:
- Preparation of Sulfonamide : Starting from 2,5-dimethoxybenzenesulfonic acid.
- Formation of Pyrazole Ring : Utilizing hydrazines and diketones.
- Coupling Reaction : Final coupling with 4-methylpiperidine under specific conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
